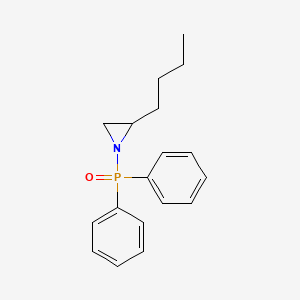
Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, an iodovinyl group, and a cyclohexyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Iodovinyl Group: This step often involves halogenation reactions, where iodine is introduced to form the iodovinyl moiety.
Attachment of the Tert-Butyl Group: This is usually done through alkylation reactions, where a tert-butyl group is added to the molecule.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodovinyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The iodovinyl group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclohexyl ring provides structural stability, while the carbamate group can interact with biological molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its iodovinyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H22INO2 |
|---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
tert-butyl N-[4-[(Z)-2-iodoethenyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16)/b9-8- |
InChI Key |
UEMWPUWTPSAQMI-HJWRWDBZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C=C\I |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




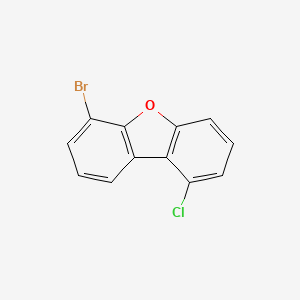
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
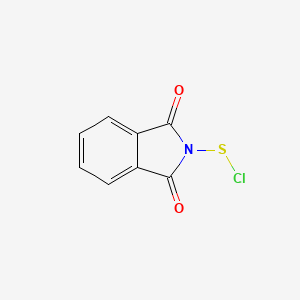
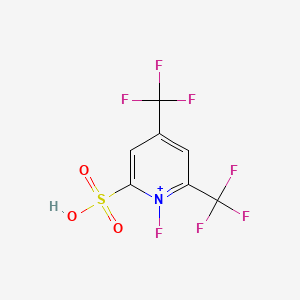
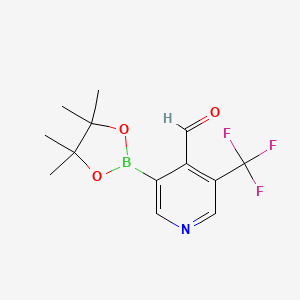
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
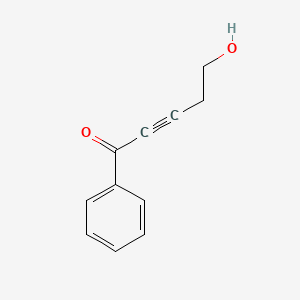
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
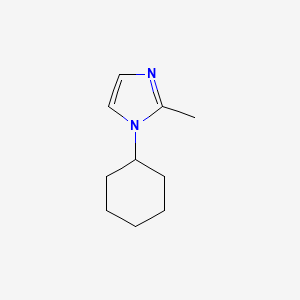
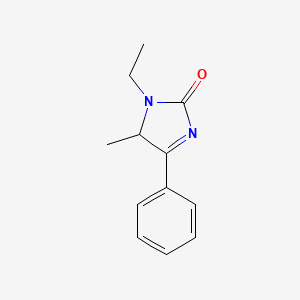
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)
